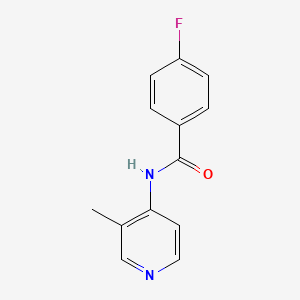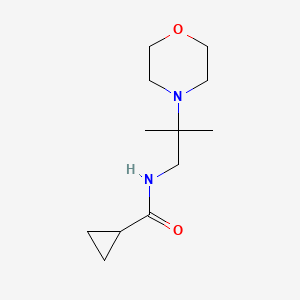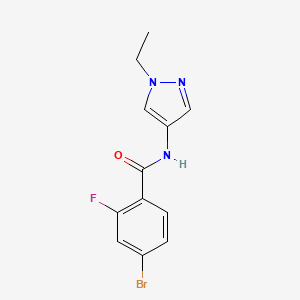
Methyl (2-(4-cyanophenoxy)acetyl)glycinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2-(4-cyanophenoxy)acetyl)glycinate is an organic compound that features a cyanophenoxy group attached to an acetyl glycinate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2-(4-cyanophenoxy)acetyl)glycinate typically involves the reaction of 4-cyanophenol with methyl bromoacetate in the presence of a base to form methyl (4-cyanophenoxy)acetate. This intermediate is then reacted with glycine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (2-(4-cyanophenoxy)acetyl)glycinate can undergo various chemical reactions, including:
Oxidation: The cyanophenoxy group can be oxidized to form corresponding quinones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The acetyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted acetyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl (2-(4-cyanophenoxy)acetyl)glycinate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: It may serve as a precursor for the synthesis of biologically active compounds.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl (2-(4-cyanophenoxy)acetyl)glycinate involves its interaction with specific molecular targets and pathways. The cyanophenoxy group can interact with various enzymes and receptors, potentially modulating their activity. The acetyl glycinate moiety can also participate in biochemical reactions, influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Methyl (4-cyanophenoxy)acetate: Lacks the glycinate moiety.
Ethyl (2-(4-cyanophenoxy)acetyl)glycinate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl (2-(4-methoxyphenoxy)acetyl)glycinate: Contains a methoxy group instead of a cyano group.
Uniqueness
Methyl (2-(4-cyanophenoxy)acetyl)glycinate is unique due to the presence of both the cyanophen
Propiedades
Fórmula molecular |
C12H12N2O4 |
|---|---|
Peso molecular |
248.23 g/mol |
Nombre IUPAC |
methyl 2-[[2-(4-cyanophenoxy)acetyl]amino]acetate |
InChI |
InChI=1S/C12H12N2O4/c1-17-12(16)7-14-11(15)8-18-10-4-2-9(6-13)3-5-10/h2-5H,7-8H2,1H3,(H,14,15) |
Clave InChI |
IKBPXFZZWVQLQW-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CNC(=O)COC1=CC=C(C=C1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


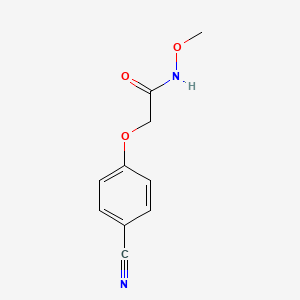
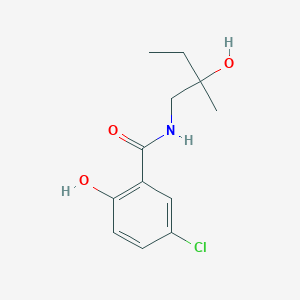
![n-Ethyl-2-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14909345.png)

![8-Bromo-2-chloroimidazo[1,2-b]pyridazine-7-carboxylic acid](/img/structure/B14909361.png)


![(3R)-1,7-dithia-4-azaspiro[4.4]nonane-3-carboxylic acid](/img/structure/B14909380.png)
![4-methoxy-N-[4-(propan-2-yloxy)phenyl]benzamide](/img/structure/B14909390.png)
![1-(1H-Pyrrolo[2,3-b]pyridin-6-yl)ethan-1-amine](/img/structure/B14909392.png)
![tert-Butyl (R)-6-methyl-2-(methylsulfonyl)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate](/img/structure/B14909393.png)
